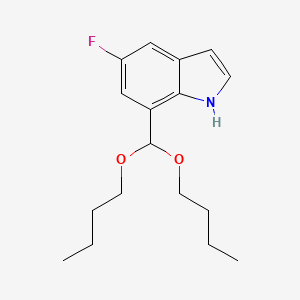![molecular formula C17H16ClN3O B13881265 N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide typically involves the condensation of 2-chlorobenzylamine with anthranilic acid, followed by cyclization and acetylation reactions. The general synthetic route can be summarized as follows:
Condensation: 2-chlorobenzylamine reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring system.
Acetylation: The final step involves the acetylation of the quinazoline derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinazoline ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups into the chlorophenyl moiety.
科学研究应用
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: It serves as a probe molecule for studying biological processes involving quinazoline-based compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound and its derivatives have potential therapeutic applications, particularly as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can interfere with cancer cell growth and survival. Additionally, the compound may modulate other signaling pathways, contributing to its anti-inflammatory and antimicrobial activities.
相似化合物的比较
Similar Compounds
- N-[3-[(2-fluorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- N-[3-[(2-bromophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide
Uniqueness
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and electron-withdrawing effects, influencing its reactivity and interaction with molecular targets. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
属性
分子式 |
C17H16ClN3O |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O/c1-12(22)19-17-20-16-9-5-3-7-14(16)11-21(17)10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20,22) |
InChI 键 |
LLNVNGJJNXVGGU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
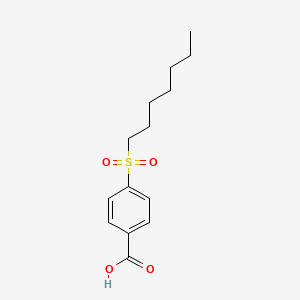
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
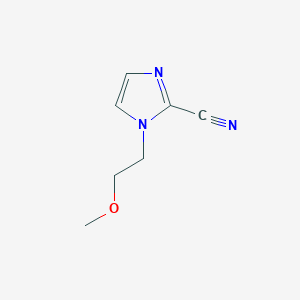

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
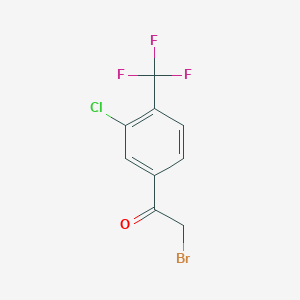
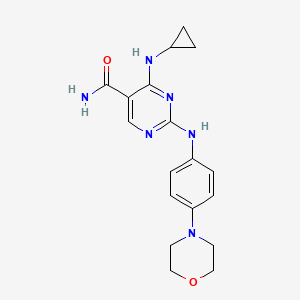
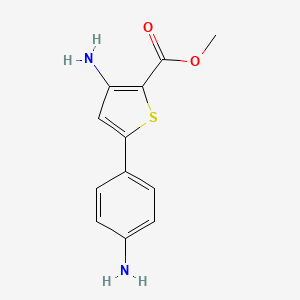
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
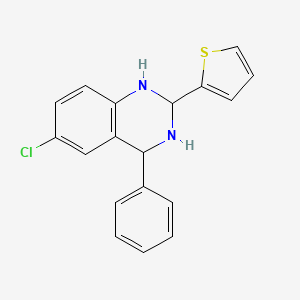
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
